molecular formula C23H28O7 B8821770 2-((4aS,4bS,5aS,6aS,7S,8R,9aS,9bS)-7,8-Dihydroxy-4a,6a-dimethyl-2-oxo-2,4a,5a,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl)-2-oxoethyl Acetate CAS No. 58404-37-8

2-((4aS,4bS,5aS,6aS,7S,8R,9aS,9bS)-7,8-Dihydroxy-4a,6a-dimethyl-2-oxo-2,4a,5a,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl)-2-oxoethyl Acetate

Cat. No.: B8821770
CAS No.: 58404-37-8
M. Wt: 416.5 g/mol
InChI Key: PLMIRISYKHSLJZ-INKDJYCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-((4aS,4bS,5aS,6aS,7S,8R,9aS,9bS)-7,8-Dihydroxy-4a,6a-dimethyl-2-oxo-2,4a,5a,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl)-2-oxoethyl Acetate is a complex organic molecule with a unique structure. It is characterized by multiple chiral centers and a pentacyclic framework, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4aS,4bS,5aS,6aS,7S,8R,9aS,9bS)-7,8-Dihydroxy-4a,6a-dimethyl-2-oxo-2,4a,5a,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl)-2-oxoethyl Acetate involves multiple steps, starting from simpler organic molecules. The key steps include:

  • Formation of the pentacyclic core through cyclization reactions.
  • Introduction of hydroxyl groups at specific positions using selective oxidation reactions.
  • Acetylation of the hydroxyl groups to form the acetate ester.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl groups can produce diols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-((4aS,4bS,5aS,6aS,7S,8R,9aS,9bS)-7,8-Dihydroxy-4a,6a-dimethyl-2-oxo-2,4a,5a,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl)-2-oxoethyl Acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((4aS,4bS,5aS,6aS,7S,8R,9aS,9bS)-7,8-Dihydroxy-4a,6a-dimethyl-2-oxo-2,4a,5a,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl)-2-oxoethyl Acetate lies in its specific arrangement of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

58404-37-8

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

[2-[(1S,2S,10S,11S,13R,14S,15S,17S)-13,14-dihydroxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H28O7/c1-12(24)29-11-18(27)22(28)17(26)9-16-15-5-4-13-8-14(25)6-7-20(13,2)23(15)19(30-23)10-21(16,22)3/h6-8,15-17,19,26,28H,4-5,9-11H2,1-3H3/t15-,16-,17+,19-,20-,21-,22-,23+/m0/s1

InChI Key

PLMIRISYKHSLJZ-INKDJYCZSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)O)O

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)O)O

Origin of Product

United States

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